[4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid
Overview
Description
[4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid: is a boronic acid derivative with the molecular formula C10H11BN2O2. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 1-methyl-1H-pyrazol-5-yl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
Boronic acids, including [4-(1-methyl-1h-pyrazol-5-yl)phenyl]boronic acid, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic chemistry and drug synthesis .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, this compound participates in a process known as transmetalation . This process involves the transfer of an organic group, in this case, the [4-(1-methyl-1H-pyrazol-5-yl)phenyl] group, from boron to a transition metal, typically palladium . This reaction is part of a larger process that results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests it plays a role in the synthesis of various organic compounds . These compounds could potentially influence numerous biochemical pathways, depending on their specific structures and properties .
Result of Action
As a reagent in suzuki-miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds . This process is fundamental to the synthesis of a wide range of organic compounds, which could have various effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with phenylboronic acid under Suzuki-Miyaura cross-coupling conditions. The reaction is catalyzed by palladium complexes and usually requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the palladium catalyst .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid can undergo oxidation reactions to form the corresponding phenol derivative.
Reduction: The compound can be reduced to form the corresponding boronate ester.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.
Major Products:
Oxidation: 4-(1-methyl-1H-pyrazol-5-yl)phenol
Reduction: 4-(1-methyl-1H-pyrazol-5-yl)phenylboronate ester
Substitution: 4-(1-methyl-1H-pyrazol-5-yl)phenyl halides
Scientific Research Applications
Chemistry: In organic synthesis, [4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds .
Biology and Medicine: Its boronic acid group can interact with biological molecules, making it a candidate for enzyme inhibitors and other therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-boron bonds makes it useful in the development of new materials with unique properties .
Comparison with Similar Compounds
(1-Methyl-1H-pyrazol-5-yl)boronic acid: This compound lacks the phenyl ring but retains the boronic acid and pyrazole moieties.
5-Amino-pyrazoles: These compounds are structurally similar but contain an amino group instead of a boronic acid group.
Uniqueness: [4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid is unique due to the presence of both a boronic acid group and a pyrazole ring attached to a phenyl ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications in different fields .
Properties
IUPAC Name |
[4-(2-methylpyrazol-3-yl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O2/c1-13-10(6-7-12-13)8-2-4-9(5-3-8)11(14)15/h2-7,14-15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHZJQOHWGFTAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=NN2C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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